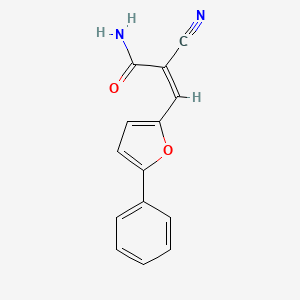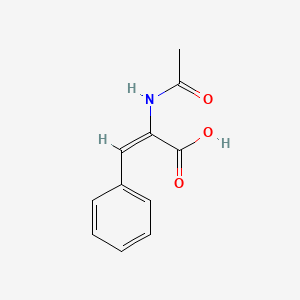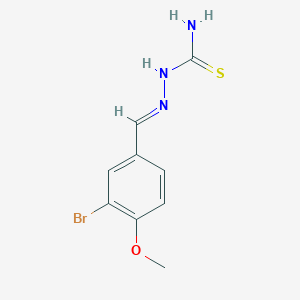![molecular formula C9H13N3O4 B7740060 4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B7740060.png)
4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
概要
説明
4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a pyrimidine nucleoside. This compound is a derivative of cytidine, a nucleoside molecule that is a fundamental building block of nucleic acids. It is characterized by the presence of an amino group at the 4-position and a hydroxyl group at the 5-position of the oxolan ring, which is attached to the pyrimidine base.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves the protection of hydroxyl groups followed by the introduction of the amino group. One common method involves the use of α-D-2-deoxyribose, which is first converted to a protected glycoside. The hydroxyl groups are then protected using 4-chlorobenzoyl groups. Subsequent chlorination and recrystallization yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar protection and deprotection strategies. The use of automated synthesis equipment and optimized reaction conditions ensures high yield and purity. The final product is typically purified using crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products
Oxidation: Products include 4-amino-1-[4-hydroxy-5-(formyl)oxolan-2-yl]pyrimidin-2-one.
Reduction: Products include this compound.
Substitution: Products vary depending on the nucleophile used, such as 4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-thione.
科学的研究の応用
4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nucleoside analogs.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of nucleic acid-based pharmaceuticals and diagnostic tools .
作用機序
The compound exerts its effects primarily through its incorporation into nucleic acids. It can be phosphorylated to form triphosphate derivatives, which are then incorporated into DNA or RNA. This incorporation can disrupt normal nucleic acid synthesis and function, leading to cell death or inhibition of viral replication. The molecular targets include DNA polymerases and ribonucleotide reductase .
類似化合物との比較
Similar Compounds
2’-Deoxycytidine: Similar structure but lacks the hydroxyl group at the 5-position.
5-Iodo-2’-deoxycytidine: Contains an iodine atom at the 5-position instead of a hydroxyl group.
Azvudine: Contains additional functional groups such as azido and fluoro groups.
Uniqueness
4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is unique due to its specific hydroxyl and amino group configuration, which imparts distinct chemical and biological properties. Its ability to be incorporated into nucleic acids and disrupt their function makes it a valuable compound in research and therapeutic applications .
特性
IUPAC Name |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTSBUTUHBMZGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862483 | |
| Record name | 4-Amino-1-(2-deoxypentofuranosyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50086449 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-(tert-butyl)benzenesulfonamide](/img/structure/B7739988.png)
![(2E)-4-[(2-methoxyphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B7739995.png)
![(5E)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7740003.png)
![2-[(5E)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B7740011.png)
![2-[[2-(Azepan-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7740018.png)
![N-[4-({3-[(2-phenylethyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide](/img/structure/B7740033.png)
![2-Amino-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile;hydrochloride](/img/structure/B7740034.png)
![3-Methyl-2-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid](/img/structure/B7740037.png)
![2-[((1E)-1-methyl-3-oxobut-1-enyl)amino]propanoic acid](/img/structure/B7740040.png)


![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]propanedioic acid](/img/structure/B7740069.png)
![N'-[1-(2-furyl)ethylidene]benzohydrazide](/img/structure/B7740070.png)
